
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester
Vue d'ensemble
Description
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester, also known as Boc-Phe-OMe, is a chemical compound widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents, including ethanol and methanol. Boc-Phe-OMe is a derivative of phenylalanine, an essential amino acid that is found in many proteins.
Applications De Recherche Scientifique
Diastereoselective Synthesis and Heterocyclic Systems
A study by Uršič et al. (2009) demonstrates the diastereoselective synthesis of complex heterocyclic systems using methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate as a precursor. The research outlines a pathway for creating novel pyrazole and pyrrolo[3,4-c]pyridazine derivatives, showcasing the compound's utility in developing new heterocyclic compounds with potential applications in medicinal chemistry and material science (Uršič et al., 2009).
Conformational Studies
Forgó et al. (2005) investigated the conformations of related propenoic acid derivatives in different solvents using NMR spectroscopy. Although this study focuses on a closely related molecule, it underscores the broader utility of NMR techniques in understanding the conformational dynamics of propenoic acid derivatives in solution, which is crucial for their application in synthesis and material development (Forgó et al., 2005).
Regioselective Synthesis and Mass Spectral Studies
Xu et al. (2000) presented a regioselective synthesis approach for succinic acid 4-methyl/isopropyl esters, analyzing their electron impact mass spectral fragmentation. While focusing on a different ester, this research highlights the importance of regioselective synthesis techniques and mass spectrometry in characterizing and developing ester derivatives for various scientific applications (Xu et al., 2000).
Thermodynamic Parameters in Chiral Separation
A study on the enantioseparation of 2-Benzoylamino-3-phenyl-propionic acid methyl ester by Weng Wen (2005) explored the influence of mobile phase composition on thermodynamic parameters using a chiral stationary phase derived from L-tartaric acid. This research demonstrates the compound's application in chiral separation technologies, which are vital for pharmaceutical research and development (Weng Wen, 2005).
Synthetic Transformations and Material Science
The research by Trejo-Machin et al. (2017) on the use of phloretic acid for the elaboration of polybenzoxazine highlights the utility of propenoic acid derivatives in material science, particularly in enhancing the reactivity of molecules for the development of new materials. Although it focuses on a different chemical, this study illustrates the broader relevance of propenoic acid derivatives in creating advanced materials with enhanced properties (Trejo-Machin et al., 2017).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and proteins .
Mode of Action
It has been observed that similar compounds can undergo dynamic kinetic asymmetric transformation, which suggests that they may interact with their targets in a similar manner .
Biochemical Pathways
Compounds with similar structures have been found to influence various metabolic pathways .
Result of Action
Similar compounds have been found to have significant effects on cellular processes .
Action Environment
The action, efficacy, and stability of methyl 3-anilino-2-benzamidoprop-2-enoate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present .
Propriétés
IUPAC Name |
methyl 3-anilino-2-benzamidoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-17(21)15(12-18-14-10-6-3-7-11-14)19-16(20)13-8-4-2-5-9-13/h2-12,18H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWILQLPXJKENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363028 | |
| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |
CAS RN |
102025-82-1 | |
| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

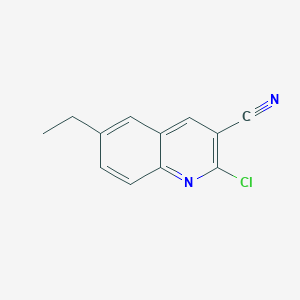
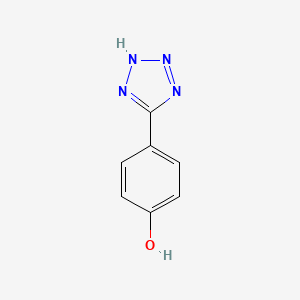

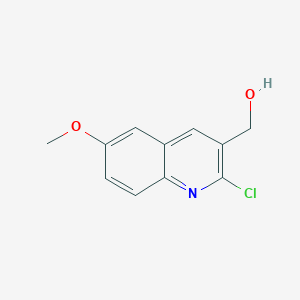

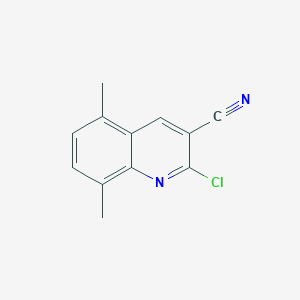

![4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B1347674.png)
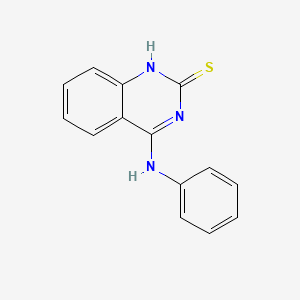
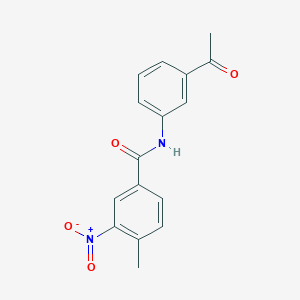
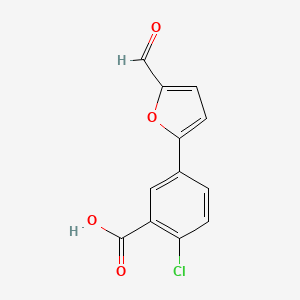

![2-[(5-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B1347695.png)
